[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
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Overview
Description
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is a chemical compound that belongs to the class of boronic acids It features a boronic acid group attached to a pyridine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. Subsequently, the pyridine ring can be functionalized with a boronic acid group through various coupling reactions.
Industrial Production Methods
While specific industrial production methods for [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]boronic acid
- [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-4-yl]boronic acid
- [6-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Uniqueness
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is unique due to the specific positioning of the boronic acid group on the pyridine ring, which can influence its reactivity and binding properties. The presence of the oxadiazole ring also imparts distinct electronic and steric characteristics, making it a versatile compound for various applications.
Properties
CAS No. |
883231-15-0 |
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Molecular Formula |
C8H8BN3O3 |
Molecular Weight |
204.98 g/mol |
IUPAC Name |
[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H8BN3O3/c1-5-11-12-8(15-5)7-3-2-6(4-10-7)9(13)14/h2-4,13-14H,1H3 |
InChI Key |
SIHSZLWBSFLSJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=NN=C(O2)C)(O)O |
Origin of Product |
United States |
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